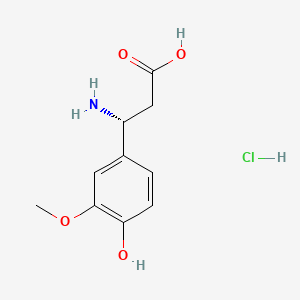![molecular formula C5H3BrN4O B15329108 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a bromine atom attached to the pyrazolo[3,4-b]pyrazine core. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one typically involves the bromination of pyrazolo[3,4-b]pyrazine. One common method includes the reaction of pyrazolo[3,4-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrazine derivatives, which can have different functional groups attached to the core structure. These derivatives are often explored for their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-1H-pyrazolo[3,4-b]quinoline:
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one is unique due to its specific pyrazolopyrazine core structure, which imparts distinct chemical reactivity and biological activity. Its bromine substitution also allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H3BrN4O |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
5-bromo-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C5H3BrN4O/c6-2-1-7-4-3(8-2)5(11)10-9-4/h1H,(H2,7,9,10,11) |
InChI Key |
PVGJOSRYTWXEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)NNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)




![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)

![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)

